

A Technical Guide to the Physical Properties of 3-Fluoroquinolin-5-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Fluoroquinolin-5-amine

Cat. No.: B132237

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the known physical and chemical properties of **3-Fluoroquinolin-5-amine** (CAS No: 155014-05-4). As a fluorinated quinoline derivative, this compound is a valuable building block in medicinal chemistry and materials science. This guide consolidates available data, presents standardized experimental protocols for property determination, and includes workflow visualizations to aid in laboratory applications. Due to a lack of specific experimentally determined data in publicly available literature for properties such as melting point, boiling point, and solubility, this guide provides generalized, industry-standard protocols for their determination.

Compound Identification and Structure

3-Fluoroquinolin-5-amine is a heterocyclic aromatic amine. The structure consists of a quinoline core, which is a fused benzene and pyridine ring system, substituted with a fluorine atom at the 3-position and an amine group at the 5-position.

Identifier	Value
IUPAC Name	3-fluoroquinolin-5-amine [1]
CAS Number	155014-05-4 [1]
Molecular Formula	C ₉ H ₇ FN ₂ [1] [2]
SMILES	C1=CC(=C2C=C(C=NC2=C1)F)N [1]
InChIKey	QXOIWROBEFMORO-UHFFFAOYSA-N [1]

Physical and Chemical Properties

The following table summarizes the available quantitative physical and chemical data for **3-Fluoroquinolin-5-amine**. It is important to note that many physical properties are computationally derived and experimental data is limited in the cited literature.

Property	Value	Source / Comment
Molecular Weight	162.16 g/mol	Computed by PubChem[1]
Exact Mass	162.05932639 Da	Computed by PubChem[1]
Physical State	Solid	Inferred from similar compounds like 8-Fluoroquinolin-5-amine
Melting Point	Not available in cited literature	-
Boiling Point	Not available in cited literature	-
Water Solubility	Not available in cited literature	Expected to be low but pH-dependent due to the basic amine group[3]
pKa (of conjugate acid)	Not available in cited literature	As a weak base, the pKa of the conjugate acid is expected to be lower than aliphatic amines due to the aromatic system[4]
XLogP3	1.3	Computed by XLogP3[1]
Hydrogen Bond Donor Count	1	Computed by Cactvs[1]
Hydrogen Bond Acceptor Count	2	Computed by Cactvs[1]
Topological Polar Surface Area	38.9 Å ²	Computed by Cactvs[1]

Discussion of Physical Properties

Melting and Boiling Points: Experimental values for the melting and boiling points of **3-Fluoroquinolin-5-amine** are not readily available in the surveyed literature. For amines, boiling points are influenced by molecular weight and the capacity for hydrogen bonding.[5][6] As a primary amine, **3-Fluoroquinolin-5-amine** can engage in intermolecular hydrogen bonding, which would suggest a higher boiling point than non-polar compounds of similar molecular weight.[6]

Solubility: Specific solubility data for **3-Fluoroquinolin-5-amine** has not been found. However, the solubility of quinoline derivatives is known to be dependent on factors like pH and the presence of co-solvents.^{[3][7]} The quinoline core is hydrophobic, but the basic amine group can be protonated at acidic pH to form a more soluble salt.^[7] Therefore, its aqueous solubility is expected to increase significantly in acidic conditions. It is expected to be soluble in various organic solvents.^[8]

Basicity (pKa): The basicity of an amine is typically expressed as the pKa of its conjugate acid (pKaH).^[9] While no experimental pKa value for **3-Fluoroquinolin-5-amine** is available, the basicity is influenced by the electron-withdrawing effects of the aromatic quinoline system and the fluorine atom. Aniline, for comparison, has a pKaH of 4.6, which is significantly lower than aliphatic amines (~10-11) due to the delocalization of the nitrogen lone pair into the aromatic ring.^[4] The nitrogen in the quinoline ring also has a basic character (pKaH of quinoline is ~4.85).^[8]

Experimental Protocols

As specific experimental data for **3-Fluoroquinolin-5-amine** is sparse, the following sections detail standardized laboratory protocols for determining key physical properties.

This protocol describes the standard method for determining the melting point range of a solid organic compound using a digital melting point apparatus.^{[10][11]}

Materials:

- **3-Fluoroquinolin-5-amine** sample (dry and finely powdered)
- Capillary tubes (sealed at one end)
- Digital melting point apparatus (e.g., Mel-Temp)
- Mortar and pestle

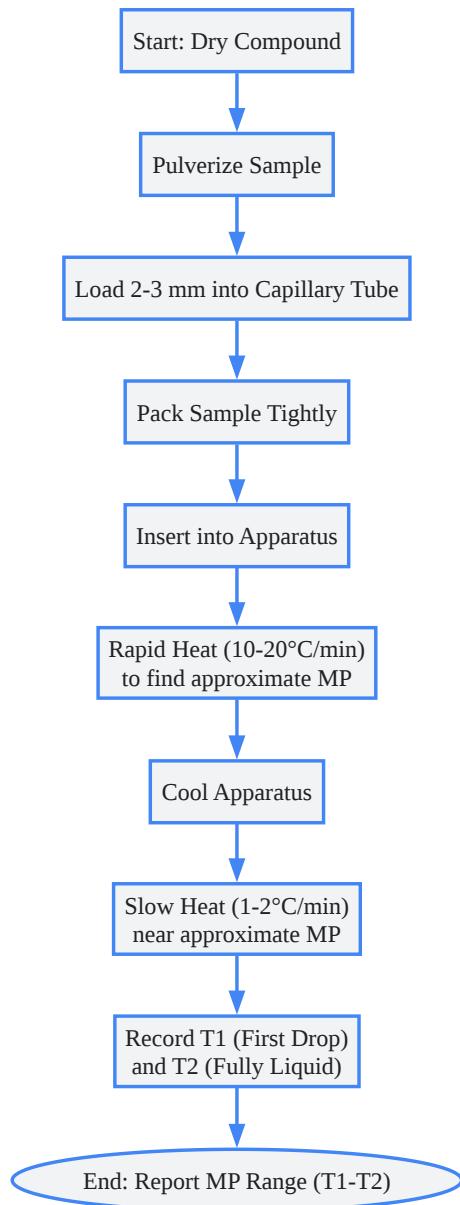
Procedure:

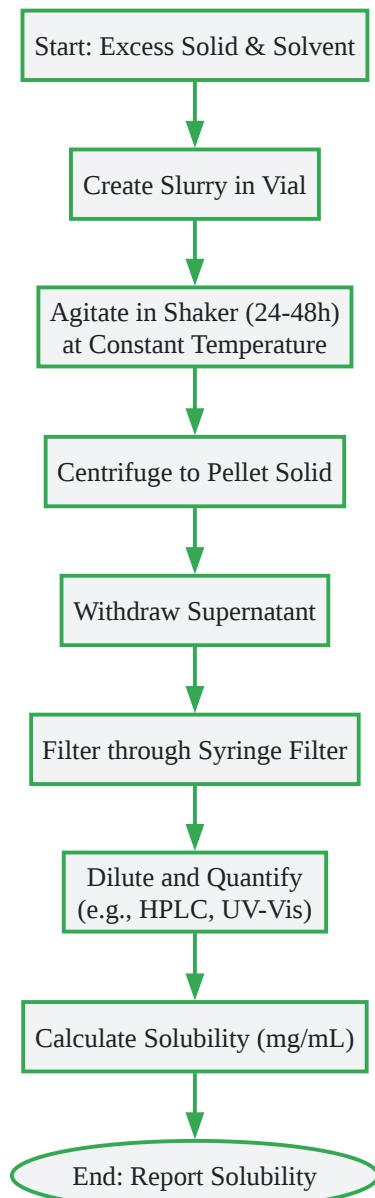
- **Sample Preparation:** Place a small amount of the dry compound on a clean surface. If the crystals are large, gently pulverize them to a fine powder using a mortar and pestle.^[11]

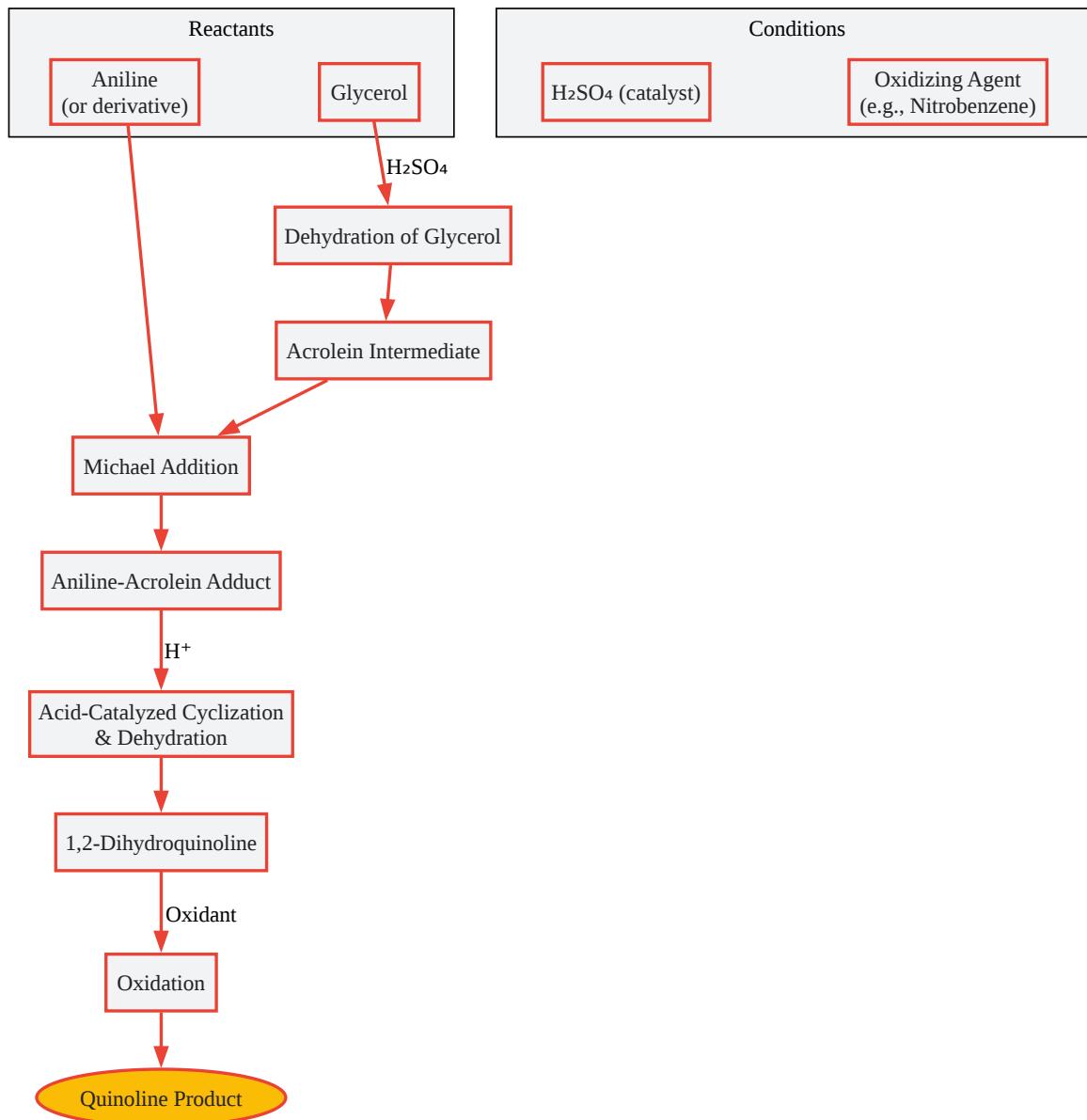
- Loading the Capillary: Jab the open end of a capillary tube into the powder pile. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop to tightly pack the sample.[11] Repeat until the packed sample height is 2-3 mm.
- Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
- Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to find a rough melting range. Allow the apparatus to cool significantly before the next step.[10][11]
- Accurate Determination: Set the apparatus to heat rapidly to about 20 °C below the approximate melting point found. Then, reduce the heating rate to 1-2 °C per minute.[11]
- Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last crystal melts completely (T2). The melting point is reported as the range T1-T2.

This protocol outlines the equilibrium solubility determination by the shake-flask method, a gold standard for measuring solubility.[12]

Materials:


- **3-Fluoroquinolin-5-amine**
- Chosen solvent (e.g., water, phosphate-buffered saline, ethanol)
- Glass vials with screw caps
- Thermostatic shaker
- Centrifuge
- Syringe filters (e.g., 0.45 µm)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer


Procedure:


- Preparation of Saturated Solution: Add an excess amount of solid **3-Fluoroquinolin-5-amine** to a vial containing a known volume of the solvent. The excess solid ensures that equilibrium with a saturated solution is achieved.[12]
- Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) for the solution to reach equilibrium.[7][12]
- Phase Separation: After equilibration, remove the vials and centrifuge them at high speed to pellet the undissolved solid.[12]
- Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particulates are transferred, filter the aliquot through a syringe filter.[7][12]
- Quantification: Accurately dilute the filtered sample with a suitable solvent. Determine the concentration of the dissolved compound using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, against a calibration curve.[7][12]
- Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or mol/L.[12]

Visualizations of Experimental Workflows and Synthesis

The following diagrams, generated using Graphviz (DOT language), illustrate common experimental and synthetic workflows relevant to **3-Fluoroquinolin-5-amine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Fluoro-5-aminoquinoline | C9H7FN2 | CID 154677 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. ijfmr.com [ijfmr.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 3-Fluoroquinolin-5-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b132237#3-fluoroquinolin-5-amine-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com